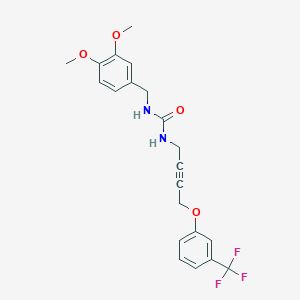

1-(3,4-Dimethoxybenzyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,4-Dimethoxybenzyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is a synthetic compound that has gained significant interest in the scientific community due to its unique properties and potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK is a crucial enzyme involved in the development and activation of B-cells, which are essential for the immune system's proper functioning.

Applications De Recherche Scientifique

Coordination Chemistry and Supramolecular Assemblies

Research on uranyl complexes with aminoalcoholbis(phenolate) [O,N,O,O′] donor ligands illustrates the versatility of phenolate-based ligands in forming coordination complexes with metal ions. These complexes have been characterized structurally and may have implications for nuclear waste processing and uranyl ion extraction from environmental samples (Sopo et al., 2006) (Sopo et al., 2007).

Catalysis and Polymerization

The development of dinuclear rare-earth complexes supported by amine-bridged bis(phenolate) ligands for the ring-opening polymerization of l-lactide reveals the catalytic potential of such complexes. These findings may guide the design of new catalysts for polymer synthesis, highlighting the role of metal-ligand coordination in facilitating polymerization reactions (Duan et al., 2016).

Enzyme Inhibition for Therapeutic Applications

Investigations into the antioxidant, acetylcholinesterase, and carbonic anhydrase inhibitory properties of novel ureas derived from phenethylamines show significant potential in the development of therapeutics. These ureas exhibit potent inhibitory activities against human carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes, as well as good antioxidant activities, suggesting their utility in treating diseases associated with oxidative stress and enzyme dysregulation (Aksu et al., 2016).

Detection and Environmental Monitoring

A study on two multiresponsive luminescent Zn-MOFs for the detection of different chemicals in simulated urine and antibiotics/cations/anions in aqueous media demonstrates the application of metal-organic frameworks in sensing and environmental monitoring. These MOFs can detect uric acid and p-aminophenol in simulated urine, showcasing their potential for biomedical diagnostics and environmental pollution monitoring (Xian et al., 2022).

Propriétés

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O4/c1-28-18-9-8-15(12-19(18)29-2)14-26-20(27)25-10-3-4-11-30-17-7-5-6-16(13-17)21(22,23)24/h5-9,12-13H,10-11,14H2,1-2H3,(H2,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOCEIJRDNQUHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxybenzyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2745668.png)

![Methyl 3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2745672.png)

![2-(3-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2745673.png)

![4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2745679.png)

![3-(4-bromobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745684.png)

![2-Oxaspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2745688.png)